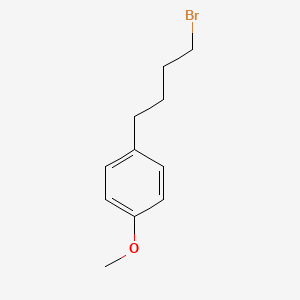![molecular formula C7H9N3O3 B6254671 5-[(dimethylamino)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 89227-65-6](/img/new.no-structure.jpg)
5-[(dimethylamino)methylidene]-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(dimethylamino)methylidene]-1,3-diazinane-2,4,6-trione is a heterocyclic compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a diazinane ring substituted with a dimethylamino group. Its chemical properties and reactivity make it a valuable subject of study in synthetic organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(dimethylamino)methylidene]-1,3-diazinane-2,4,6-trione typically involves the reaction of thiazolidinones with dimethylformamide dimethyl acetal (DMF-DMA). This reaction proceeds through the formation of an intermediate, which then undergoes condensation to yield the desired product . The reaction conditions often include heating and the use of solvents such as dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-[(dimethylamino)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted diazinane derivatives .
Scientific Research Applications
5-[(dimethylamino)methylidene]-1,3-diazinane-2,4,6-trione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 5-[(dimethylamino)methylidene]-1,3-diazinane-2,4,6-trione exerts its effects involves interactions with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the presence of specific functional groups. The pathways involved often include modulation of enzyme activity and interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: These compounds share a similar heterocyclic structure and exhibit comparable chemical properties.
Imidazolones: Another class of heterocycles with similar reactivity and applications.
Uniqueness
5-[(dimethylamino)methylidene]-1,3-diazinane-2,4,6-trione is unique due to its specific substitution pattern and the presence of the dimethylamino group. This structural feature imparts distinct reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
89227-65-6 |
|---|---|
Molecular Formula |
C7H9N3O3 |
Molecular Weight |
183.16 g/mol |
IUPAC Name |
5-(dimethylaminomethylidene)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C7H9N3O3/c1-10(2)3-4-5(11)8-7(13)9-6(4)12/h3H,1-2H3,(H2,8,9,11,12,13) |
InChI Key |
IFJJJQASQZGSAC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C1C(=O)NC(=O)NC1=O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



